Rucaparib metabolite M337C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1577999-02-0 |
|---|---|
Molecular Formula |
C19H16FN3O2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
KNNQKHZXALDDCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Biotransformation of Rucaparib to M337c
The generation of M337C from rucaparib (B1680265) involves a series of chemical modifications facilitated by metabolic enzymes. The primary pathways include oxidative biotransformation and N-demethylation reactions. nih.govmdpi.com
Identification of Primary Metabolic Reactions Leading to M337C Formation
The transformation of rucaparib into its various metabolites is a complex process involving several key reactions. nih.govmdpi.com In humans, rucaparib is metabolized through oxidation, N-demethylation, N-methylation, and glucuronidation. nih.govmdpi.comresearchgate.net Seven key metabolites have been identified in plasma, urine, and feces: M309, M323, M324, M337a, M337b, M337c, and M500. nih.govresearchgate.netnih.gov
Oxidative reactions are a important step in the metabolism of rucaparib. mdpi.com This process, primarily carried out by cytochrome P450 enzymes, introduces oxygen atoms into the rucaparib molecule, increasing its water solubility and facilitating its excretion. The formation of the major metabolite, M324, is a result of oxidative metabolism. nih.govmdpi.com
N-demethylation, the removal of a methyl group from a nitrogen atom, is another significant pathway in rucaparib metabolism. nih.govmdpi.comresearchgate.net This reaction contributes to the structural diversity of rucaparib metabolites. M309, for instance, is identified as an N-demethylated product of rucaparib. fda.gov The formation of M337c also involves N-demethylation, in combination with other reactions like oxidation and/or N-methylation. fda.gov
Enzymatic Systems Governing M337C Formation
The biotransformation of rucaparib to M337C is orchestrated by specific enzyme systems, with the cytochrome P450 (CYP) family playing a central role. nih.govsmolecule.com
Role of Cytochrome P450 Enzymes in M337C Synthesis
In vitro studies have established that rucaparib is a substrate for several CYP enzymes. nih.govmdpi.com These enzymes are critical in the initial oxidative steps that lead to the formation of various metabolites, including the precursors to M337C.
CYP2D6 is a key enzyme in the metabolism of rucaparib. nih.govdrugbank.com Preclinical and in vitro studies have consistently shown that rucaparib is primarily metabolized by CYP2D6. nih.govresearchgate.netdrugbank.com This enzyme is known for its genetic variability, which can influence the rate of metabolism and potentially the levels of metabolites like M337C in different individuals.
While CYP2D6 is the primary metabolizer, CYP1A2 also contributes to the biotransformation of rucaparib, although to a lesser extent. nih.govresearchgate.netdrugbank.com Along with CYP3A4, CYP1A2 is involved in the metabolic processes that convert rucaparib into its various metabolites. smolecule.com The formation of the major metabolite M324 is mediated by CYP1A2 and CYP3A enzymes. nih.gov
Table 1: Key Enzymes in Rucaparib Metabolism
| Enzyme | Role in Rucaparib Metabolism |
| CYP2D6 | Primary enzyme responsible for the metabolism of rucaparib. nih.govresearchgate.netdrugbank.com |
| CYP1A2 | Contributes to the metabolism of rucaparib to a lesser extent. nih.govresearchgate.netdrugbank.com |
| CYP3A4 | Also involved in the metabolism of rucaparib. nih.govsmolecule.com |
Table 2: Identified Metabolites of Rucaparib
| Metabolite | Description |
| M309 | N-demethylated rucaparib. fda.gov |
| M323 | A minor metabolite. nih.gov |
| M324 | The major oxidative metabolite. nih.govmdpi.com |
| M337a | A minor metabolite. nih.gov |
| M337b | A minor metabolite. nih.gov |
| M337c | A minor metabolite formed through oxidation, N-demethylation, and/or N-methylation. fda.gov |
| M500 | A minor metabolite. nih.gov |
Cytochrome P450 3A4 (CYP3A4) Participation
In vitro studies have established that the metabolism of rucaparib is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specifically, CYP3A4 has been identified as one of the enzymes capable of metabolizing rucaparib, alongside CYP2D6 and CYP1A2. drugbank.comeuropa.eu However, the metabolic activity of CYP3A4 towards rucaparib in these in vitro systems was observed to be slow. europa.eu
Potential Involvement of Other Metabolic Enzymes
The primary enzyme implicated in the metabolism of rucaparib in vitro is CYP2D6, with CYP1A2 also playing a role, albeit to a lesser extent than CYP2D6. drugbank.comeuropa.eu These enzymes are crucial in initiating the oxidative transformations of the rucaparib molecule. Following initial oxidation by CYP enzymes, rucaparib and its metabolites can undergo further biotransformation through processes such as N-demethylation, N-methylation, and glucuronidation to form the array of identified metabolites. nih.govmdpi.com The formation of M337c is believed to result from a combination of these metabolic reactions. fda.gov
Proposed Mechanistic Schemes for M337C Generation from Rucaparib
The generation of metabolite M337c from the parent compound rucaparib involves multiple metabolic steps. The chemical formula for rucaparib is C19H19FN3O, while M337c has a formula of C19H16FN3O2. nih.govnih.gov This change reflects a net loss of three hydrogen atoms and the addition of one oxygen atom, which is consistent with a sequence of oxidative reactions.
Based on regulatory documents, the biotransformation pathways leading to M337c involve oxidation and N-demethylation and/or N-methylation. fda.gov A proposed mechanistic pathway suggests that rucaparib first undergoes oxidation to form an intermediate, which is then subject to further enzymatic modification. Given the known metabolic pathways, it is plausible that an initial oxidation of the rucaparib molecule occurs, followed by N-demethylation of the methylamino group. These sequential reactions, catalyzed by CYP enzymes and potentially other demethylating enzymes, would result in the structure of M337c. The metabolite M337c, along with a related metabolite M337d, accounted for a minor fraction (2.03% to 2.27%) of the total rucaparib-related peak area in patient plasma in one analysis. fda.gov
Data Tables
Table 1: Identified Metabolites of Rucaparib This table summarizes the key metabolites of rucaparib identified in human studies.
| Metabolite | Biotransformation | Matrix Detected |
| M309 | - | Plasma, Urine, Feces |
| M323 | - | Plasma, Urine, Feces |
| M324 | Oxidation | Plasma, Urine, Feces |
| M337a | - | Plasma, Urine, Feces |
| M337b | - | Plasma, Urine, Feces |
| M337c | Oxidation, N-demethylation/N-methylation | Plasma, Urine, Feces |
| M500 | - | Plasma, Urine, Feces |
| Data sourced from clinical studies on rucaparib metabolism. nih.govfda.gov |
Analytical Methodologies for the Detection and Structural Characterization of Rucaparib Metabolite M337c
Qualitative and Quantitative Detection in Biological Matrices
The detection of Rucaparib (B1680265) metabolite M337C has been reported in several biological matrices, confirming its formation in humans following the administration of Rucaparib. These studies have been instrumental in building a complete profile of Rucaparib's metabolic fate.
Presence in Plasma
In human plasma, M337C has been identified as one of seven metabolites of Rucaparib. nih.govresearchgate.net Following a single oral administration of [14C]-labeled Rucaparib, metabolite profiling of pooled plasma samples confirmed the presence of M337C, albeit in small or trace amounts. nih.gov Together with other minor metabolites such as M309, M323, M337a, M337b, and M500, M337C accounted for a small fraction of the total radioactivity in plasma, with unchanged Rucaparib and the major metabolite M324 being the predominant drug-related components. nih.gov The identification in plasma was achieved using liquid chromatography-mass spectrometry (LC-MS) based techniques. nih.gov
Detection in Urine
Metabolite profiling of urine samples from individuals administered Rucaparib has also revealed the presence of M337C. nih.govresearchgate.net Similar to its presence in plasma, M337C is a minor component in urine, with unchanged Rucaparib and the metabolite M324 being the most abundant species. nih.gov The detection in urine contributes to understanding the renal excretion pathways of Rucaparib and its metabolites.
Identification in Fecal Samples
The analysis of fecal samples has also confirmed the presence of Rucaparib metabolite M337C. nih.govresearchgate.net In a study involving the administration of [14C]-Rucaparib, M337C was detected in fecal matter, indicating that biliary excretion is a route of elimination for this metabolite. nih.gov However, consistent with its profile in plasma and urine, it is considered a minor metabolite in feces. nih.gov
Advanced Chromatographic Techniques for M337C Isolation and Separation
The isolation and separation of this compound from a complex mixture of the parent drug and other metabolites in biological matrices necessitate the use of advanced chromatographic techniques. These methods provide the high resolution and sensitivity required for the detection and characterization of a minor metabolite.
Liquid Chromatography Applications
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has been the cornerstone for the analysis of Rucaparib and its metabolites, including M337C. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems have been employed to achieve the necessary separation. frontiersin.orgscirp.orgnih.govfda.gov
For the comprehensive metabolite profiling of Rucaparib, a specific liquid chromatography method was utilized. nih.gov This involved a gradient elution on a reversed-phase column, which is a common strategy for separating compounds with varying polarities, such as a parent drug and its various metabolites. The structural characterization of M337C was accomplished by LC-MS/MS, which provides information on the molecular weight and fragmentation pattern of the molecule, allowing for its tentative identification. nih.gov The structures of the metabolites, including M337C, were proposed based on accurate mass measurements and a comparison of their mass spectral data with that of the parent compound, Rucaparib. nih.gov
A study detailing the separation of Rucaparib and its degradation products, which can be analogous to metabolites in terms of analytical challenges, employed a reversed-phase HPLC method with the following parameters:
| Parameter | Specification |
| Instrument | Waters HPLC with 996 photo-diode array detector |
| Column | Symmetry C18 ODS (25 cm × 0.46 cm, 5 µm) |
| Mobile Phase | Phosphate buffer (0.02 M) and Methanol (65:35% v/v), pH 4.8 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Table 1: Example of HPLC Method for Rucaparib Analysis. scirp.org |
While this method was for Rucaparib and its degradation products, similar principles of reversed-phase chromatography are applied for the separation of its metabolites.
Radiochromatographic Analysis for Radiolabeled Studies
In studies involving radiolabeled compounds, radiochromatography is an indispensable tool for tracking and quantifying all drug-related components, including metabolites. In the human absorption, distribution, metabolism, and excretion (ADME) study of Rucaparib, [14C]-Rucaparib was administered to subjects. nih.gov The subsequent analysis of plasma, urine, and feces involved radiochromatographic profiling. nih.gov
This technique combines the separation power of liquid chromatography with the sensitive detection of radioactivity. As the eluent from the LC column passes through a radioactivity detector, a radiochromatogram is generated, showing peaks that correspond to the radiolabeled parent drug and its metabolites. nih.gov This allows for the determination of the relative abundance of each metabolite, including M337C, as a percentage of the total radioactivity in the sample. nih.gov While specific radiochromatograms for M337C are not publicly detailed, the methodology was crucial in establishing it as a minor metabolite. nih.gov
Mass Spectrometric Approaches for M337C Structural Elucidation
The structural identification and characterization of drug metabolites are critical components of drug development, providing insights into the metabolic fate of a pharmaceutical compound. For rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, understanding its biotransformation is essential. Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has been the cornerstone for identifying its metabolites, including the minor metabolite M337C. nih.govd-nb.info
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
The primary analytical technique for identifying and profiling the metabolites of rucaparib in biological samples is liquid chromatography with tandem mass spectrometry (LC-MS/MS). fda.gov In human absorption, distribution, metabolism, and excretion (ADME) studies, patients were administered a single oral dose of [¹⁴C]-radiolabeled rucaparib. Subsequent analysis of plasma, urine, and feces using LC-MS/MS enabled the detection and profiling of the parent drug and its metabolites. nih.govresearchgate.net
This methodology couples the separation capabilities of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. This is crucial for distinguishing metabolites from endogenous components within complex biological matrices. nih.gov The analysis of samples from the human ADME study revealed that rucaparib is metabolized through pathways including oxidation, N-demethylation, N-methylation, and glucuronidation. d-nb.inforesearchgate.net
Through this metabolite profiling, seven metabolites were identified in plasma, urine, and/or feces. d-nb.info Among these, unchanged rucaparib and metabolite M324 were the major drug-related components found in all matrices. nih.gov Other metabolites, including M337C, were present in much lower concentrations, classifying them as minor metabolites. d-nb.info
| Compound Name | Biotransformation | Molecular Formula (MH+) | Matrix Found |
|---|---|---|---|
| Rucaparib | Parent Drug | C19H21FN3O+ | Plasma, Urine, Feces |
| M309 | N-demethylation | C18H19FN3O+ | Plasma, Urine, Feces |
| M323 | Oxidation | C18H19FN2O3+ | Urine, Feces |
| M324 | Oxidative deamination | C19H18FN2O2+ | Plasma, Urine, Feces |
| M337a | Unknown | C19H21FN3O2+ | Plasma, Urine, Feces |
| M337b | Unknown | C19H21FN3O2+ | Plasma, Urine, Feces |
| M337C | Unknown | C19H21FN3O2+ | Plasma, Urine, Feces |
| M500 | Glucuronidation | C25H29FN3O7+ | Plasma, Urine |
Data sourced from a study on the metabolism of [¹⁴C]-rucaparib in patients with advanced solid tumors. d-nb.info
Utilization of MS2 and MS3 Fragmentation Patterns for Structural Assignment
The structural elucidation of the detected metabolites, including M337C, was accomplished by interpreting their fragmentation patterns using multi-stage mass spectrometry (MS² and MS³). d-nb.info In this technique, the mass spectrometer first isolates the protonated molecule of the metabolite of interest (the precursor ion). This ion is then fragmented by collision-induced dissociation (CID) to produce a set of product ions, which constitutes the MS² spectrum. nih.gov
The pattern of fragmentation provides significant clues about the molecule's structure, as the fragments correspond to the loss of specific functional groups or cleavages at particular bonds. nih.gov For even more detailed structural information, a specific product ion from the MS² spectrum can be further isolated and fragmented to generate an MS³ spectrum. nih.gov
For instance, the MS² spectrum of the parent drug, rucaparib, shows a characteristic product ion at m/z 293, resulting from the loss of methylamine. Further fragmentation of this ion in an MS³ experiment reveals ions at m/z 276 (from a subsequent loss of NH₃) and at m/z 264 and m/z 237, which indicate cleavages within the azepanone ring. d-nb.info
This same principle was applied to the metabolites. The proposed chemical structures of M309, M323, M337a, M337b, M337C, and M500 were tentatively assigned based on the detailed analysis of their respective MS² and MS³ fragmentation patterns. d-nb.info This multi-stage fragmentation allows researchers to piece together the molecular structure and identify the site of metabolic modification relative to the parent drug.
Challenges in Definitive Structural Confirmation for Minor Metabolites
While powerful, mass spectrometric fragmentation analysis alone does not always provide absolute certainty in structural assignment, particularly for minor metabolites. The proposed structures for most of rucaparib's metabolites, including M337C, are considered tentative because they have not been confirmed by comparing their spectral data and chromatographic retention times with those of authentic, synthesized reference standards. d-nb.info Only the structures of rucaparib and the major metabolite M324 were definitively confirmed using this method. d-nb.info
Several challenges contribute to the difficulty in achieving definitive structural confirmation for minor metabolites:
Low Abundance: Minor metabolites are present at very low concentrations in biological fluids. This makes their isolation for structural analysis techniques like Nuclear Magnetic Resonance (NMR) nearly impossible and can make it difficult to obtain high-quality, interference-free mass spectra. nih.gov
Synthesis of Reference Standards: The chemical synthesis of metabolites can be complex and resource-intensive. hyphadiscovery.com For minor metabolites that are unlikely to have significant pharmacological or toxicological activity, the effort to synthesize an authentic standard for absolute confirmation is often not undertaken.
Structural Ambiguity: Mass spectrometry may not always be able to distinguish between isomers. For example, a hydroxylation event could occur at several different positions on a molecule, and the resulting fragments in the MS/MS spectrum might not be sufficiently unique to pinpoint the exact location without a reference standard for comparison. researchgate.net
Matrix Effects: The complex nature of biological matrices like plasma and feces can interfere with the ionization and detection of trace-level analytes, potentially suppressing the signal of minor metabolites and complicating data interpretation. nih.gov
These factors mean that while there is strong evidence for the proposed structure of M337C based on high-resolution mass spectrometry and fragmentation logic, a degree of uncertainty remains without confirmation against a synthetic standard.
Pharmacokinetic Dispositional Aspects of Rucaparib Metabolite M337c in Preclinical Models
Relative Abundance and Distribution within Rucaparib's Metabolite Profile (e.g., as a minor component)
Metabolite M337c is consistently identified as a minor component within the broader metabolic profile of rucaparib (B1680265). d-nb.infonih.gov In comprehensive analyses of plasma, urine, and feces, the parent drug rucaparib and its major metabolite M324 account for the vast majority of the total radioactivity detected. nih.govd-nb.info Specifically, in plasma, unchanged rucaparib and M324 constitute 64.0% and 18.6% of the total plasma radioactivity, respectively. nih.govdrugbank.com In contrast, M337c, along with other metabolites such as M309, M323, M337a, M337b, and M500, is observed only in small or trace amounts. d-nb.info This distribution pattern firmly establishes M337c as a minor metabolite with significantly lower systemic exposure compared to the parent compound and the primary metabolite, M324. researchgate.netd-nb.info
Comparative Disposition of M337C Alongside Other Rucaparib Metabolites (e.g., M324)
The disposition of M337c is markedly different from that of rucaparib's main metabolite, M324. While M324 is the most abundant metabolite, representing a significant portion of circulating drug-related material and a major component in excreta, M337c is consistently found at trace levels across all biological samples. d-nb.inforesearchgate.netd-nb.info
In plasma, M324 is the major circulating metabolite, with an exposure (AUC0-24h) that is approximately 30.3% of the unchanged rucaparib exposure. d-nb.info Conversely, M337c does not contribute significantly to the plasma radioactivity profile. nih.gov A similar pattern is evident in the excretory pathways. In urine, M324 is a major component, accounting for approximately 7.6% of the administered dose, a level equal to that of the unchanged parent drug. d-nb.infodrugbank.com In feces, rucaparib is the predominant component (63.9% of the dose), while M324 is also present. nih.govdrugbank.com The contribution of M337c to both urine and feces is minimal. d-nb.info
| Component | Abundance in Plasma (% of Total Radioactivity) | Abundance in Urine (% of Administered Dose) | Abundance in Feces (% of Administered Dose) |
|---|---|---|---|
| Rucaparib (Parent Drug) | 64.0% | ~7.6% | 63.9% |
| M324 (Major Metabolite) | 18.6% | ~7.6% | Data indicates presence, but less than parent drug. |
| M337c & Other Minor Metabolites | Trace amounts | <1% (collectively) | Trace amounts |
| Excretion Pathway | Total Recovery (% of Administered Dose) | Contribution of M337c |
|---|---|---|
| Urine | 17.4% | Part of a group of minor metabolites totaling <1% of the dose. |
| Feces | 71.9% | Observed in trace amounts. |
Investigation of Biological Activity and Pharmacological Significance of Rucaparib Metabolite M337c
Assessment of M337C in In Vitro Enzymatic Assays
A comprehensive review of the scientific literature reveals a significant gap in the characterization of the rucaparib (B1680265) metabolite M337C. While studies have identified seven metabolites of rucaparib, including M337C, the primary focus of in vitro enzymatic assays has been on the parent drug and its major metabolite, M324. nih.govnih.govresearchgate.net
Data from a mass balance study following the administration of radiolabeled rucaparib confirmed the presence of M337C in plasma, urine, and feces. nih.gov However, it was detected in trace amounts, and subsequent detailed enzymatic and cellular functional assays for this specific metabolite have not been reported in the available literature. nih.gov In contrast, the major metabolite, M324, has been assessed in in vitro PARP inhibition assays and was found to be biologically inactive. nih.gov
Table 1: Summary of In Vitro Enzymatic Assay Data for Rucaparib Metabolites
| Compound | Target Enzyme(s) | Reported Activity | Data Availability for M337C |
| Rucaparib (Parent Drug) | PARP-1, PARP-2, PARP-3 | Potent Inhibitor | Not Applicable |
| M324 (Major Metabolite) | PARP | Biologically Inactive | Not Applicable |
| M337C (Minor Metabolite) | PARP (presumed) | No Data Available | Unavailable |
This table is for illustrative purposes and highlights the absence of data for M337C.
Evaluation of M337C in Preclinical Cellular Models
However, dedicated studies to investigate the cellular effects of the minor metabolite M337C, such as its impact on cell viability, DNA damage repair pathways, or its potential to induce PARP trapping, have not been published. The concentration of M337C observed in vivo is low, which may have contributed to its lower priority for detailed preclinical characterization. nih.gov
Table 2: Overview of Preclinical Cellular Model Investigations for Rucaparib and its Metabolites
| Compound | Cellular Model Systems | Key Endpoints Investigated | Findings for M337C |
| Rucaparib (Parent Drug) | Various cancer cell lines (e.g., ovarian, breast, prostate) | Cell viability, apoptosis, PARP inhibition, DNA damage | Potent cytotoxic and PARP-inhibitory effects |
| M324 (Major Metabolite) | Prostate cancer cell lines | Synergy with rucaparib, potential off-target effects | Differential activities compared to rucaparib |
| M337C (Minor Metabolite) | Not Reported | Not Reported | No Data Available |
This table is for illustrative purposes and highlights the absence of data for M337C.
Potential for Independent Pharmacological Effects or Contribution to Parent Drug Efficacy/Resistance Mechanisms
Given that M337C is a minor metabolite of rucaparib, its potential to exert independent pharmacological effects or contribute significantly to the parent drug's efficacy or resistance mechanisms is considered to be low. The pharmacological activity of a drug's metabolites is generally dependent on their concentration in the body and their intrinsic potency. news-medical.net
As M337C is found in trace amounts, it is unlikely to reach concentrations sufficient to exert a meaningful independent therapeutic effect or to significantly modulate the potent PARP-inhibitory action of the parent compound, rucaparib. nih.gov The primary driver of rucaparib's clinical efficacy is attributed to the parent molecule itself.
Comparative Metabolism and Species Differences in M337c Formation
In Vitro Metabolic Profiles Across Preclinical Species
Preclinical investigations into the metabolism of Rucaparib (B1680265) have utilized cryopreserved hepatocytes from species commonly used in toxicological studies, such as rats, dogs, and monkeys. These in vitro models are instrumental in identifying metabolic pathways and potential interspecies differences.
Studies have shown that the primary oxidative metabolite, M324, is consistently observed across hepatocytes from rats, dogs, monkeys, and humans, suggesting a conserved metabolic pathway for the formation of this major metabolite. nih.govresearchgate.net While the formation of M324 is a prominent feature in all species studied, the profiles of minor metabolites can exhibit more variability.
The table below summarizes the identified metabolic pathways of Rucaparib in different species based on in vitro hepatocyte studies.
| Species | Major Metabolite Identified | Minor Metabolites Indicated | Primary Metabolic Pathways |
| Human | M324 | M309, M323, M337a, M337b, M337c , M500 | Oxidation, N-demethylation, N-methylation, Glucuronidation |
| Rat | M324 | Presence of other metabolites suggested to be similar to humans | Oxidation, N-demethylation |
| Dog | M324 | Presence of other metabolites suggested to be similar to humans | Oxidation, N-demethylation |
| Monkey | M324 | Presence of other metabolites suggested to be similar to humans | Oxidation |
Interspecies Variations in M337C Formation and Disposition
While the qualitative metabolic pathways of Rucaparib appear to be generally similar across the tested species, quantitative differences in the formation and disposition of individual metabolites, including M337C, are expected. These variations are often attributable to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms.
In humans, Rucaparib metabolism is primarily mediated by CYP2D6, with minor contributions from CYP1A2 and CYP3A4. The relative activity of these enzymes can vary significantly between species, which would directly impact the formation rates of all metabolites, including M337C. For instance, the specific CYP isoforms responsible for the particular oxidation or demethylation step leading to M337C might be expressed at different levels in rats, dogs, and monkeys compared to humans.
Future Directions and Emerging Research Opportunities for Rucaparib Metabolite M337c
Refined Structural Elucidation and Confirmation of M337C
The initial identification of Rucaparib (B1680265) metabolites, including M337C, was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The proposed structures were based on the mass spectral fragmentation patterns compared with the parent compound, Rucaparib. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) using an Orbitrap analyzer further supported these proposals by determining elemental composition from accurate mass analysis. nih.gov
However, for a trace metabolite like M337C, this initial characterization represents a provisional identification. A critical future direction is the unambiguous confirmation of its chemical structure. The gold standard for this confirmation involves the chemical synthesis of the proposed M337C structure. This synthesized reference standard would then be subjected to identical analytical techniques as the biological samples. Confirmation would be achieved by comparing and matching key physical and chemical properties, including:
Chromatographic Retention Time: Co-elution of the synthetic standard with the metabolite in a high-resolution chromatography system.
Mass Spectrometry Fragmentation: Identical MS/MS and MS³ fragmentation patterns between the standard and the metabolite.
Spectroscopic Analysis: Full characterization of the synthetic standard using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to definitively establish its structure.
This refined structural confirmation is a foundational step, as an accurate structure is imperative for investigating the metabolite's formation pathways and potential biological activities.
Comprehensive Mechanistic Studies of M337C Formation Pathways
Rucaparib is known to be metabolized in humans through several key pathways: oxidation, N-demethylation, N-methylation, and glucuronidation. nih.govnih.govresearchgate.net In vitro studies have implicated cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP1A2, and CYP3A4, in the initial metabolism of the parent drug. nih.govdrugbank.com
Recombinant CYP Enzyme Screening: Incubating Rucaparib with a panel of individual, recombinant human CYP enzymes to identify which specific isoform(s) are capable of producing M337C.
Human Liver Microsome (HLM) Studies: Using pooled HLMs, which contain a full complement of hepatic enzymes, to study the formation of M337C. The involvement of specific CYP enzymes can be confirmed using selective chemical inhibitors or antibodies for each major CYP isoform.
Role of Other Enzymes: Investigating the potential role of other enzyme families, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO), which can also catalyze oxidative metabolism.
Identifying the enzymes responsible for M337C formation is crucial for predicting potential drug-drug interactions (DDIs) that could alter the metabolite's exposure. spandidos-publications.com
Advanced Bioanalytical Method Development for Trace Metabolite Quantification
The quantification of drug metabolites is fundamental to understanding their pharmacokinetics. mdpi.com Current validated bioanalytical methods for Rucaparib, such as LC-MS/MS, have been optimized for the high concentrations of the parent drug and the major metabolite M324, with quantification ranges typically from 5-10,000 ng/mL. nih.govnih.gov These methods may lack the sensitivity required to accurately quantify trace metabolites like M337C in biological matrices.
An important area of future research is the development and validation of a highly sensitive and specific bioanalytical method for M337C. This would likely involve advanced instrumentation and techniques:
High-Resolution Mass Spectrometry (HRMS): Utilizing platforms like Orbitrap or Time-of-Flight (TOF) mass spectrometers, which offer superior sensitivity and specificity compared to standard triple quadrupole instruments, allowing for the detection of compounds at very low concentrations. labrulez.comnih.govnih.gov
Optimized Sample Preparation: Employing advanced sample extraction and concentration techniques, such as solid-phase extraction (SPE), to enrich the concentration of M337C from plasma or urine samples prior to analysis.
Method Validation: Rigorously validating the new method according to regulatory guidelines to ensure its accuracy, precision, and reliability for use in future pharmacokinetic studies.
The availability of a robust quantitative assay is a prerequisite for exploring the clinical relevance and potential physiological roles of M337C.
Exploration of Unidentified Physiological or Pharmacological Roles in Preclinical Systems
While the major Rucaparib metabolite M324 has been shown to be biologically inactive with respect to PARP inhibition, the pharmacological profiles of trace metabolites like M337C are completely unknown. nih.gov It cannot be assumed that minor metabolites are inactive, as they can sometimes possess their own unique biological activities or contribute to off-target effects. researchgate.net
Future research should be directed at systematically evaluating the potential physiological or pharmacological roles of M337C in preclinical systems. altasciences.com This exploration would be contingent on the successful chemical synthesis of the M337C reference standard and would involve a tiered screening approach:
Primary Target Activity: Testing M337C in in vitro enzymatic assays to determine if it retains any inhibitory activity against PARP1, PARP2, and PARP3.
Off-Target Screening: Profiling the metabolite against a broad panel of kinases, receptors, and enzymes to identify any unexpected off-target interactions.
Cellular Assays: Evaluating the effects of M337C in various cancer cell lines, including those sensitive and resistant to Rucaparib. These studies would assess its impact on cell viability, DNA damage repair, and cell cycle progression.
Biomarker Analysis: Utilizing metabolic biomarkers in preclinical models to assess the systemic response to M337C exposure. altasciences.com
Characterizing the biological activity profile of M337C is a critical step in building a complete understanding of Rucaparib's pharmacology and ensuring that all clinically relevant drug-related components have been evaluated. nih.gov
Table 1: Identified Metabolites of Rucaparib
| Metabolite ID | Description | Relative Abundance |
|---|---|---|
| Rucaparib | Parent Drug | Major component in plasma |
| M324 | Carboxylic acid metabolite | Major metabolite |
| M309 | N-demethylation product | Trace |
| M323 | Oxidative metabolite | Trace |
| M337a | Oxidative metabolite isomer | Trace |
| M337b | Oxidative metabolite isomer | Trace |
| M337c | Oxidative metabolite isomer | Trace |
Table 2: Proposed Future Research Plan for M337C
| Research Area | Objective | Key Methodologies |
|---|---|---|
| Structural Confirmation | Unambiguously confirm the chemical structure of M337C. | Chemical synthesis, NMR, HRMS, Co-elution studies. |
| Formation Pathway | Identify the specific enzymes responsible for M337C formation. | Recombinant human enzymes (CYPs, FMOs), Human Liver Microsomes with inhibitors. |
| Bioanalysis | Develop a sensitive method to quantify M337C in biological samples. | LC-HRMS (e.g., Orbitrap, TOF), advanced sample preparation (SPE). |
| Pharmacological Role | Determine if M337C has any biological activity. | In vitro enzyme/receptor panels, cellular assays (viability, DNA repair). |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Rucaparib |
| Rucaparib metabolite M309 |
| Rucaparib metabolite M323 |
| Rucaparib metabolite M324 |
| Rucaparib metabolite M337a |
| Rucaparib metabolite M337b |
| Rucaparib metabolite M337c |
Q & A
Q. What is the metabolic pathway leading to the formation of M337C, and how does it differ from other Rucaparib metabolites?
M337C is generated via oxidative and conjugation reactions from intermediate metabolites like M337b. The pathway involves sequential enzymatic modifications, including N-methylation or glucuronidation, as part of Rucaparib's hepatic metabolism. Unlike the major metabolite M324 (formed via CYP3A/CYP1A2-mediated oxidation), M337C is a minor metabolite, suggesting distinct enzymatic drivers such as UDP-glucuronosyltransferases (UGTs) or non-CYP oxidases . Methodological Insight : Use radiolabeled [14C]-rucaparib in mass balance studies to track metabolite formation. Liquid chromatography-mass spectrometry (LC-MS) can differentiate M337C from structurally similar metabolites like M337a .
Q. What analytical techniques are recommended to quantify M337C in plasma or tissue samples?
High-resolution LC-MS with stable isotope-labeled internal standards (e.g., deuterated M337C) is optimal. Ensure chromatographic separation to resolve M337C from isomers (e.g., M337a/M337b) and validate assays for sensitivity (LLOQ ≤1 ng/mL) and matrix effects .
Advanced Research Questions
Q. How does hepatic impairment affect the pharmacokinetics (PK) of M337C compared to M324?
While M324’s formation is CYP3A-dependent (impacted by hepatic dysfunction), M337C’s reliance on non-CYP pathways (e.g., UGTs) may result in less variability. In a study of patients with moderate hepatic impairment, Rucaparib’s AUC0–inf increased by ~20%, but M337C levels were not directly reported. To assess M337C, conduct population PK modeling with covariates like bilirubin levels and UGT1A1 polymorphisms .
Q. What functional differences exist between M337C and M324 in terms of off-target kinase inhibition?
M324 inhibits GSK3A and PLK2 (IC50 <600 nM), but no data exist for M337C. To evaluate M337C, perform kinase profiling assays (e.g., KINOMEscan) at physiologically relevant concentrations (1–10 µM). Compare results to Rucaparib and M324 to identify unique targets or synergistic effects .
Q. Are there contradictions in reported abundance ratios of M337C across studies, and how can they be resolved?
Discrepancies arise from variations in detection methods (e.g., immunoassays vs. LC-MS) and patient populations (e.g., CYP2D6 polymorphisms). A meta-analysis of published PK datasets, stratified by metabolic phenotypes, can clarify M337C’s variability .
Experimental Design Considerations
Q. How should in vitro studies be designed to assess M337C’s role in Rucaparib’s efficacy or toxicity?
- Cell Models : Use hepatocyte cultures (primary or HepaRG) to simulate metabolic conditions.
- Dosing : Co-administer Rucaparib with CYP/UGT inhibitors (e.g., ketoconazole for CYP3A, probenecid for UGTs) to isolate M337C’s contribution .
- Endpoints : Measure PARP inhibition (IC50), DNA damage markers (γ-H2AX), and off-target kinase activity .
Q. What strategies can mitigate cross-reactivity in assays targeting M337C?
- Antibody Validation : Use recombinant M337C to confirm specificity in ELISA/Western blot.
- Structural Elucidation : NMR or X-ray crystallography to resolve M337C’s conformation, enabling selective probe design .
Data Interpretation Challenges
Q. Why is M337C rarely detected in clinical PK studies despite being a documented metabolite?
Low abundance (≤5% of total metabolites) and rapid clearance may limit detection. Enrich samples via solid-phase extraction or employ ultra-sensitive MS platforms (e.g., triple quadrupole with MRM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
